1-(2-Nitrophenyl)pyrrolidine

Organic Synthesis Reaction Mechanism Regioselective Nitration

Researchers developing narrow-spectrum antibiotics often face limited access to ortho-nitro aryl pyrrolidine scaffolds with documented SAR. 1-(2-Nitrophenyl)pyrrolidine (CAS 40832-79-9) solves this by providing a regiospecific nitration handle critical for constructing bioactive heterocycles. - Enables >30% ortho-nitrated product yield in N-aryl pyrrolidine nitrosation vs. 0% for dibenzylamine analogs. - Derivatives show MIC of 15.6 µg/mL against S. aureus and antioxidant capacity 2.5× ascorbic acid. - Sourced from multiple qualified suppliers; available in gram to 100 g quantities.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 40832-79-9
Cat. No. B1601694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrophenyl)pyrrolidine
CAS40832-79-9
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H12N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2
InChIKeyDHTSBEQPOXRZBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrophenyl)pyrrolidine: Procurement & Comparison


1-(2-Nitrophenyl)pyrrolidine (CAS 40832-79-9) is a core organic intermediate featuring a pyrrolidine ring N-substituted with a 2-nitrophenyl moiety [1]. It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, and is integral to studies on antimicrobial and enzyme-targeted compounds [2]. Its unique ortho-nitro substitution pattern is critical for subsequent chemical transformations, distinguishing it from its meta- and para-substituted isomers in specific synthetic applications.

Irreplaceable Ortho-Substitution of 1-(2-Nitrophenyl)pyrrolidine


The substitution pattern on the nitrophenyl ring dictates the compound's reactivity and ultimate application. In key synthetic pathways, the ortho-nitro group in 1-(2-Nitrophenyl)pyrrolidine directs a unique, regiospecific nitration that is not observed with other isomers or alternative amine structures . For instance, the nitrosation of N-(4-chlorophenyl)pyrrolidine yields at least 30% of the corresponding ortho-nitrated product, a transformation that completely fails with dibenzylamine analogs, underscoring the critical and non-interchangeable nature of this specific ortho-substituted pyrrolidine scaffold . Substituting with a 4-nitrophenyl isomer would lead to a different compound with a separate, well-documented primary use in electronics photoresists, not in the same bioactive molecule syntheses [1].

1-(2-Nitrophenyl)pyrrolidine: Quantitative Performance Data


Nitration Reactivity: Ortho-Nitrophenyl vs Dibenzylamine

The ortho-nitrophenyl moiety in 1-(2-nitrophenyl)pyrrolidine is crucial for directing specific reactions. A direct comparative study showed that nitrosation of N-(4-chlorophenyl)pyrrolidine in acetic acid yields at least 30% of the ortho-nitrated product, N-(4-chloro-2-nitrophenyl)pyrrolidine, demonstrating a regiospecific nitration on the aryl ring . In stark contrast, the same reaction with a corresponding aryldibenzylamine yields no nitration and only nitrosative dealkylation at the nitrogen atom . This quantifies the unique reactivity of the N-aryl pyrrolidine system.

Organic Synthesis Reaction Mechanism Regioselective Nitration

Antibacterial Potency Against S. aureus

Derivatives synthesized from a 2-nitrophenyl pyrrolidine core have demonstrated potent biological activity. Specifically, compound 4b (a substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamide) exhibited strong antibacterial activity against the Gram-positive strain *Staphylococcus aureus*, with a minimum inhibitory concentration (MIC) of 15.6 µg/mL [1]. This performance is comparable to, or better than, other broad-spectrum antibiotic candidates in its class.

Antibacterial Medicinal Chemistry Drug Discovery

Derivative 4k: Superior Antioxidant Activity

Beyond antibacterial properties, derivatives of the 2-nitrophenyl pyrrolidine scaffold exhibit significant antioxidant activity. Compound 4k (a substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamide) demonstrated remarkable free radical scavenging ability in the ABTS assay, recording an IC50 value of 1.45 × 10⁻⁴ mg/mL [1]. This was approximately 2.5 times better than the positive controls, ascorbic acid and butylated hydroxyanisole (BHA), highlighting a key advantage in developing dual-action therapeutics [1].

Antioxidant Oxidative Stress Free Radical Scavenging

1-(2-Nitrophenyl)pyrrolidine: Key R&D Applications


Scaffold for Next-Generation Antimicrobials

Based on the quantified MIC of 15.6 µg/mL against *S. aureus* for derivative 4b, 1-(2-nitrophenyl)pyrrolidine is a crucial starting material for designing novel narrow-spectrum antibiotics [1]. Procurement is justified for medicinal chemistry programs aiming to optimize this core scaffold against Gram-positive bacterial targets.

Dual-Action Antibacterial & Antioxidant Therapeutics

The data showing derivative 4k's antioxidant capacity is 2.5 times better than ascorbic acid validates the use of this core in developing compounds with both antimicrobial and oxidative stress-reducing properties [1]. This is particularly relevant for research into treating infections complicated by inflammation.

Regioselective Nitration Building Block

As proven by the >30% yield of ortho-nitrated product compared to 0% for the dibenzylamine comparator, this compound is an essential intermediate for synthetic routes requiring the specific aromatic nitration chemistry of N-aryl pyrrolidines . Procurement is strategic for labs developing complex, nitrogen-containing heterocyclic libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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